molecular formula C21H14N2O5 B2812249 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921891-16-9

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide

カタログ番号: B2812249
CAS番号: 921891-16-9
分子量: 374.352
InChIキー: ZVMACPPDEAYNMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a dibenzo-oxazepine derivative characterized by a seven-membered oxazepine ring fused to two benzene rings. The 11-oxo group confers a ketone functionality at position 11, while the benzo[d][1,3]dioxole-5-carboxamide substituent at position 2 introduces a bicyclic, electron-rich aromatic system.

特性

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5/c24-20(12-5-7-18-19(9-12)27-11-26-18)22-13-6-8-16-14(10-13)21(25)23-15-3-1-2-4-17(15)28-16/h1-10H,11H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMACPPDEAYNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are of significant clinical interest, as they are the target of many antipsychotic drugs.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and exerting its normal effects. This inhibition can alter the biochemical pathways that are mediated by dopamine.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on Dopamine D2 receptors. This can result in changes in neuronal firing rates and patterns, alterations in the release of other neurotransmitters, and modifications in gene expression.

類似化合物との比較

Thiazepine Derivatives (Sulfur-Containing Analogs)

Thiazepine analogs replace the oxygen atom in the oxazepine ring with sulfur, significantly altering electronic properties and metabolic stability. Key examples include:

Compound Name Substituents Key Data Source
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (29) - Ethyl at N10
- 4-Methoxyphenyl carboxamide at C8
- Sulfoxide (5-oxide)
LCMS RT: 5.27 min; HRMS m/z: 421.1217 [M+H+] Jin et al.
N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (40) - 3-Chlorobenzyl at C8
- Methyl at N10
HRMS m/z: 425.0725 [M+H+] Jin et al.

Structural Differences :

  • Positional Isomerism : The target compound has a carboxamide at C2, whereas thiazepines typically feature substituents at C7. This positional shift impacts receptor binding profiles, as seen in D2 dopamine receptor antagonism for thiazepines .
  • Sulfoxide vs.

Oxazepine-Based Acetamide Derivatives

These compounds retain the oxazepine core but vary in substituent type and position:

Compound Name Substituents Key Data Source
2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide (10) - 4-Fluorophenyl acetamide at C7 Yield: 38% (from methanesulfonyl chloride); 1H NMR δ 10.48 (s, 1H) Structure-based design study
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) - Ethyl at N10
- 4-Fluorophenyl acetamide at C7
Yield: 83%; HRMS confirmed Structure-based design study

Structural Differences :

  • Substituent Position : The target compound’s benzo[d][1,3]dioxole-5-carboxamide at C2 contrasts with acetamide groups at C7 in analogs. Position C2 may favor interactions with hydrophobic binding pockets, while C7 substituents could influence steric effects .

Oxcarbazepine-Related Compounds

Oxcarbazepine derivatives feature a dibenzoazepine core without the oxazepine oxygen:

Compound Name Substituents Key Data Source
Oxcarbazepine (10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide) - Carboxamide at N5 CAS: 28721-07-5 Pharmaceutical standards
N-Formyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide - Formyl group at carboxamide CAS: 1346601-76-0 Pharmaceutical standards

Structural Differences :

  • Ring Heteroatom : The absence of oxygen in the azepine ring reduces rigidity and alters metabolic pathways compared to oxazepines .
  • Substituent Flexibility : Oxcarbazepine derivatives often feature modifications at N5, whereas the target compound’s substitution at C2 may confer distinct selectivity.

Phenoxy and Methylphenoxy Acetamide Analogs

These compounds highlight the role of substituent bulk and electronic effects:

Compound Name Substituents Key Data Source
2-(3-Methylphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide - 3-Methylphenoxy at acetamide Mol. Weight: 374.39; Available: 16 mg Screening compounds
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide - 4-Methylphenoxy at acetamide Mol. Weight: 374.39 Screening compounds

Structural Differences :

  • Bicyclic vs.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step protocols, starting with the formation of the dibenzo[b,f][1,4]oxazepine core via cyclization. Key steps include:

  • Friedel-Crafts cyclization : Using precursors like substituted o-anilinoacetic acid derivatives with AlCl₃ in CH₃NO₂ or CH₂Cl₂ .
  • Functionalization : Introducing the benzo[d][1,3]dioxole-5-carboxamide moiety via amide coupling. Reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide hydrochloride) with catalytic DMAP (dimethylaminopyridine) are common .
  • Optimization : Yield improvements rely on controlled temperatures (e.g., 0–60°C), inert atmospheres, and purification via column chromatography or recrystallization .

Q. How is structural characterization performed to confirm the compound’s integrity?

Post-synthesis validation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ring closure .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula .

Q. What in vitro assays are recommended for preliminary biological activity evaluation?

  • Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HepG2, MCF-7) .
  • Enzyme inhibition : Screening against kinases or proteases using fluorogenic substrates .
  • Antimicrobial activity : Broth microdilution for MIC (minimum inhibitory concentration) determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data across studies?

Discrepancies often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS criteria for cytotoxicity .
  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) on activity .
  • Meta-analysis : Pool data from analogs (e.g., oxcarbazepine derivatives) to identify trends .

Q. What strategies enhance aqueous solubility for in vivo pharmacokinetic studies?

  • Prodrug design : Introduce phosphate or glycoside groups to improve hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .
  • Co-solvent systems : Use PEG-400 or cyclodextrins in dosing solutions .

Q. How can computational modeling predict target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., COX-2, EGFR) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Train datasets on dibenzoxazepine analogs to predict bioactivity .

Q. What reaction conditions optimize intermediates with low stability?

  • Low-temperature handling : Perform alkylation or sulfonylation at –20°C to prevent decomposition .
  • In situ derivatization : Avoid isolating unstable intermediates (e.g., nitroso derivatives) .
  • Protective groups : Use Boc (tert-butyloxycarbonyl) for amines during multi-step syntheses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。